3-Ethyl-1,2-thiazol-4-amine
Description
3-Ethyl-1,2-thiazol-4-amine is a heterocyclic organic compound featuring a thiazole ring—a five-membered aromatic structure containing sulfur and nitrogen—substituted with an ethyl group at the 3-position and an amine group at the 4-position.
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3-ethyl-1,2-thiazol-4-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3 |
InChI Key |
KDQLKXRICMWMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature, resulting in high yields of 2-oxazolidinones .
Industrial Production Methods: Industrial production of 5-Butyl-1,3-oxazolidin-2-one often involves the use of efficient catalytic processes to ensure high yield and purity. The use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is one such method . This approach allows for the large-scale production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in Diels-Alder reactions with cyclopentadiene and cyclohexa-1,3-diene, exhibiting high exo-diastereoselectivity . Additionally, it can be involved in iodocyclocarbamation reactions to form 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones .
Common Reagents and Conditions: Common reagents used in the reactions of 5-Butyl-1,3-oxazolidin-2-one include hypervalent iodine compounds, sodium hydride, and trimethylsilyl azide. Reaction conditions often involve room temperature or slightly elevated temperatures, with solvents such as hexafluoroisopropanol and other organic solvents .
Major Products Formed: The major products formed from the reactions of 5-Butyl-1,3-oxazolidin-2-one include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
5-Butyl-1,3-oxazolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . The compound also serves as a building block for the development of new antibacterial agents, such as linezolid and tedizolid, which are effective against multidrug-resistant Gram-positive bacteria .
In addition to its medicinal applications, 5-Butyl-1,3-oxazolidin-2-one is utilized in organic synthesis as a key intermediate for the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Butyl-1,3-oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for the translation process .
Comparison with Similar Compounds
3-Cyclopropyl-1,2-thiazol-4-amine Hydrochloride
- Structure : The cyclopropyl group replaces the ethyl substituent at the 3-position of the thiazole ring.
- Molecular Formula : C₆H₆F₂N₂S (Mol. weight: 176.19) .
- The hydrochloride salt improves solubility, a critical factor for pharmaceutical formulations.
- Applications : Likely explored as a building block in drug discovery due to its modified lipophilicity and electronic properties .
(3-Ethyl-1,2-oxazol-4-yl)methylamine
- Structure : Features an oxazole ring (oxygen instead of sulfur) with a methylamine side chain.
- Molecular Formula : C₇H₁₂N₂O (Mol. weight: 140.19) .
- Key Differences :
- Replacement of sulfur with oxygen reduces the ring’s polarizability and electron density, impacting interactions with biological targets.
- The methylamine substituent introduces additional basicity compared to the primary amine in 3-ethyl-1,2-thiazol-4-amine.
- Applications: Potential use in medicinal chemistry for its altered pharmacokinetic profile .
3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
- Structure : A triazole ring substituted with an ethylthio group and a thienyl moiety.
- Key Differences: The triazole ring (three nitrogen atoms) confers greater stability and hydrogen-bonding capacity than the thiazole ring.
- Applications : Likely investigated for antimicrobial or anticancer activity due to the triazole-thienyl pharmacophore .
Thiadiazole Derivatives (e.g., 3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine)
- Structure : Replaces the thiazole ring with a thiadiazole (two nitrogen and one sulfur atom).
- Key Differences :
- Applications : Common in agrochemicals and pharmaceuticals as intermediates .
Comparative Analysis Table
| Compound | Core Structure | Substituents | Molecular Weight | Key Properties | Potential Applications |
|---|---|---|---|---|---|
| This compound | Thiazole | 3-Ethyl, 4-amine | ~140–160 (est.) | Moderate lipophilicity, aromaticity | Agrochemicals, drug discovery |
| 3-Cyclopropyl-1,2-thiazol-4-amine HCl | Thiazole | 3-Cyclopropyl, 4-amine (HCl salt) | 176.19 | Enhanced solubility, steric bulk | Pharmaceuticals |
| (3-Ethyl-1,2-oxazol-4-yl)methylamine | Oxazole | 3-Ethyl, methylamine side chain | 140.19 | Reduced polarizability | Medicinal chemistry |
| 3-(Ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | Triazole | Ethylthio, thienyl | ~250–270 (est.) | High stability, π-π interactions | Antimicrobial agents |
| 3-Cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | Thiadiazole | Cyclopropyl, oxan-4-yl | ~230–250 (est.) | Metabolic stability, solubility | Agrochemical intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
